molecular formula C34H16N4O2 B12685902 3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione CAS No. 4578-87-4

3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione

Katalognummer: B12685902
CAS-Nummer: 4578-87-4
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: IPYWJOCVDVIJND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3,13,20,30-tetrazadecacyclo[1616214,8121,2502,13015,35019,30032,36012,38029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione” is a highly complex organic molecule Its structure suggests a highly intricate arrangement of multiple cyclic and polycyclic systems, which could imply significant stability and unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of various cyclic intermediates. Typical synthetic routes might include:

    Cyclization reactions: These could involve the use of catalysts to form the multiple ring structures.

    Functional group transformations: Steps to introduce or modify functional groups to achieve the desired structure.

    Purification: Techniques such as chromatography to isolate the final product.

Industrial Production Methods

Industrial production of such a compound would require scalable and efficient methods. This might involve:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of automated synthesis equipment: To handle the complexity and scale of the reactions.

    Quality control: Rigorous testing to ensure consistency and quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound could undergo various types of chemical reactions, including:

    Oxidation and reduction: Depending on the functional groups present.

    Substitution reactions: Particularly if there are reactive sites within the molecule.

    Addition reactions: If there are double or triple bonds present.

Common Reagents and Conditions

Reagents and conditions would depend on the specific reactions being performed but might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific transformations being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, such a compound could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, it might be investigated for its potential biological activity, such as binding to specific proteins or influencing cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.

Industry

In industry, it might be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.

Wirkmechanismus

The mechanism of action would depend on the specific application but might involve:

    Molecular targets: Such as enzymes, receptors, or other proteins.

    Pathways involved: Such as signaling pathways, metabolic pathways, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other polycyclic or macrocyclic molecules with complex structures.

Uniqueness

The uniqueness of the compound could lie in its specific arrangement of rings and functional groups, which might confer unique chemical, physical, or biological properties.

Eigenschaften

CAS-Nummer

4578-87-4

Molekularformel

C34H16N4O2

Molekulargewicht

512.5 g/mol

IUPAC-Name

3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione

InChI

InChI=1S/C34H16N4O2/c39-33-21-16-14-20-30-22(34(40)38-26-12-4-8-18-6-2-10-24(28(18)26)36-32(20)38)15-13-19(29(21)30)31-35-23-9-1-5-17-7-3-11-25(27(17)23)37(31)33/h1-16H

InChI-Schlüssel

IPYWJOCVDVIJND-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC1=C9C8=CC=C1)C(=O)N4C3=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.